molecular formula C22H16ClN3O2S B11221931 N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B11221931
M. Wt: 421.9 g/mol
InChI Key: SUQGXKVEBWCBNL-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic benzamide derivative featuring a 3-chlorophenylmethyl group attached to the benzamide core and a 4-oxo-2-sulfanylidene-quinazolin-3-yl substituent. The 3-chlorophenyl moiety introduces steric bulk and lipophilicity, which may influence solubility and receptor binding .

Properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C22H16ClN3O2S/c23-16-7-3-5-14(11-16)13-24-20(27)15-6-4-8-17(12-15)26-21(28)18-9-1-2-10-19(18)25-22(26)29/h1-12H,13H2,(H,24,27)(H,25,29)

InChI Key

SUQGXKVEBWCBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps. One common approach includes:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isothiocyanates under reflux conditions.

    Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the quinazolinone core using 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name / ID Core Structure Substituents Key Features Reference
Target Compound Benzamide + quinazolinone 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl), N-(3-chlorophenyl)methyl Sulfanylidene enhances electron delocalization; chlorophenyl increases lipophilicity
SC-558 () Benzene-sulfonamide + dihydroquinazolinyl 3-phenyl-3,4-dihydroquinazolin-2-yl Dihydroquinazolinyl lacks sulfanylidene; reduced planarity
Compound 25a () Benzamide N-(3-chlorophenyl)methyl, 3-(trifluoromethyl) Trifluoromethyl group improves metabolic stability but lacks quinazolinone ring
EPZ011989 () Benzamide + pyridinyl/morpholinyl Complex substituents (trans-cyclohexyl, morpholinopropynyl) Targets EZH2 via distinct binding motifs; lacks sulfur-based groups
N3CPBA () Benzamide N-(3-chlorophenyl) Simple benzamide; no heterocyclic extensions

Key Observations :

  • Sulfanylidene vs.
  • Chlorophenyl Positioning: Unlike N3CPBA (), the target compound’s 3-chlorophenylmethyl group extends away from the amide bond, reducing steric hindrance near the quinazolinone core .
  • Trifluoromethyl vs. Quinazolinone: Compound 25a () prioritizes lipophilicity via CF₃, whereas the target compound’s quinazolinone-sulfanylidene system may enable π-π stacking or hydrogen bonding in biological targets .

Physicochemical Properties

  • Solubility : The sulfanylidene group in the target compound may increase polarity compared to CF₃ in 25a (), though chlorophenyl could counterbalance this, reducing aqueous solubility .
  • Stability: Quinazolinone-sulfanylidene systems are prone to oxidation, whereas SC-558’s dihydroquinazolinyl group offers greater stability .

Biological Activity

N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a quinazolinone derivative recognized for its diverse biological activities. This compound is gaining attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

PropertyValue
CAS Number 689227-25-6
Molecular Formula C22H16ClN3O2S
Molecular Weight 421.9 g/mol
IUPAC Name This compound
InChI Key SUQGXKVEBWCBNL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound exhibits:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to the disruption of metabolic pathways essential for cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial properties, particularly against gram-positive bacteria.

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study reported an IC50 value ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Its effectiveness was tested against several bacterial strains, revealing moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that halogenated phenyl substituents enhance antibacterial activity compared to non-halogenated groups .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been investigated for:

  • Urease Inhibition : This activity is crucial for treating infections caused by urease-producing bacteria.
  • COX Enzyme Inhibition : The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of quinazolinone derivatives:

  • Anticancer Screening : A study synthesized a series of quinazolinone-based hybrids and assessed their anticancer activity through cytotoxicity assays, revealing that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation .
  • Antibacterial Evaluation : Another research effort evaluated the antibacterial properties of synthesized quinazolinones against multiple bacterial strains using the microdilution method, indicating that compounds with specific substitutions showed enhanced activity .

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